4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a chlorinated benzene ring, with a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They are heterocyclic analogs of purine bases and have been reported to interact with a wide range of receptor targets .
Mode of Action
For instance, some thiazolopyrimidines have been reported to inhibit the PI3Kα enzyme by forming a charged interaction with Lys802 .
Biochemical Pathways
Thiazolopyrimidines are known to affect a variety of biochemical pathways due to their broad spectrum of pharmacological activity .
Result of Action
Thiazolopyrimidines have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
The compound, 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) enzymatic activity . The structure-activity relationships (SAR) study showed that the sulfonamide functionality of this compound was crucial for PI3Kα inhibitory activity .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on PI3K. PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. By inhibiting PI3K, this compound can potentially influence these cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the PI3K enzyme, leading to its inhibition. This inhibition can result in changes in gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[5,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using palladium catalysts.
Introduction of the Sulfonamide Group: This step involves the reaction of the intermediate with chlorosulfonic acid, followed by amination to introduce the sulfonamide group.
Chlorination: The final step involves the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolo[5,4-b]pyridine moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or other reduced forms of the sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can be used to study enzyme inhibition, particularly those enzymes involved in sulfonamide metabolism.
Medicine
Medically, this compound has potential as a pharmaceutical agent. Its structure suggests it could be a candidate for drug development targeting specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-methylphenyl)benzenesulfonamide: Lacks the thiazolo[5,4-b]pyridine moiety, making it less complex.
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: Similar but without the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the thiazolo[5,4-b]pyridine moiety and the chlorinated benzene ring in 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide makes it unique. This combination allows for a wide range of chemical modifications and potential biological activities, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-12-15(18-22-17-6-3-11-21-19(17)26-18)4-2-5-16(12)23-27(24,25)14-9-7-13(20)8-10-14/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFKNAWMDGUQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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